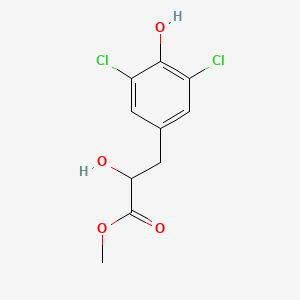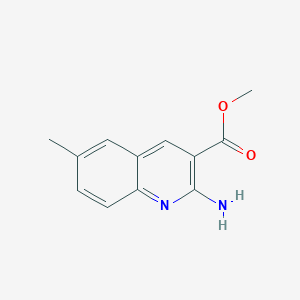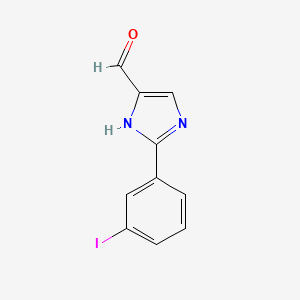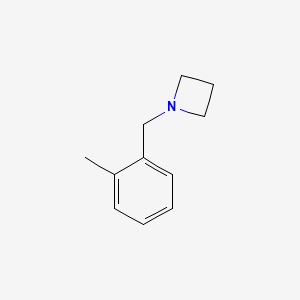
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C15H16F5SB and a molecular weight of 334.16 g/mol . It is primarily used for research and development purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-fluoropropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Photochemical Reactions: It can be involved in photochemical reactions under UV or visible light, leading to the formation of radical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction. Photochemical reactions often require the presence of a photosensitizer or a photoinitiator .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate involves its ability to act as a source of the 3-fluoropropyl group in various chemical reactions. The sulfonium group can stabilize positive charges, making it a useful intermediate in many organic transformations. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but with a chlorine atom instead of a fluorine atom.
Trifluoromethyl Phenyl Sulfone: Used in similar photochemical reactions but with different reactivity due to the trifluoromethyl group.
Uniqueness
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is unique due to the presence of the fluoropropyl group, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom can influence the electronic properties of the compound, making it useful in specific synthetic applications.
Propiedades
Fórmula molecular |
C15H16BF5S |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
3-fluoropropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16FS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
Clave InChI |
KKNQQPWJKYATFP-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCF)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)



